3-bromo-7aH-thieno[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-7aH-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom attached to the third position of the thiophene ring. The molecular formula of this compound is C7H4BrNOS, and it has a molecular weight of 230.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7aH-thieno[2,3-c]pyridin-7-one typically involves the bromination of thieno[2,3-c]pyridin-7-one. One common method is to start with thieno[2,3-c]pyridin-7-one and react it with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-7aH-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
Scientific Research Applications
3-bromo-7aH-thieno[2,3-c]pyridin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-7aH-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridin-7-one: The parent compound without the bromine substitution.
3-chloro-7aH-thieno[2,3-c]pyridin-7-one: A similar compound with a chlorine atom instead of bromine.
3-iodo-7aH-thieno[2,3-c]pyridin-7-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
3-bromo-7aH-thieno[2,3-c]pyridin-7-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s biological activity by affecting its interaction with molecular targets .
Properties
Molecular Formula |
C7H4BrNOS |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
3-bromo-7aH-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-4(5)1-2-9-7(6)10/h1-3,6H |
InChI Key |
GTTUDOIRAOLGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C(=O)N=C1)SC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.